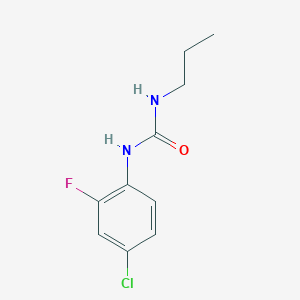![molecular formula C17H16N6O B5492041 7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” is a complex organic molecule that contains several heterocyclic rings including pyridine, triazole, and triazine . These types of compounds are often studied for their potential applications in various fields such as medicinal chemistry and materials science .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings . The synthesis could involve reactions such as nucleophilic substitution, cyclization, and condensation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various substituents. The presence of nitrogen in the rings would result in a high degree of polarization and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, which could act as nucleophiles. Additionally, the presence of the carbonyl group could make this compound susceptible to nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could result in relatively high solubility in polar solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
11-(3,5-dimethylphenyl)-4-ethyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-4-14-18-17-20-19-15-13(23(17)21-14)5-6-22(16(15)24)12-8-10(2)7-11(3)9-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGCJMYZYIQHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC(=C4)C)C)N=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole](/img/structure/B5491989.png)


![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)
![N-(4-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492013.png)
![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![(NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)


![2-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B5492042.png)
![(5E)-5-[[1-(4-fluorophenyl)pyrrol-2-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5492043.png)


